

Fmoc-L-Val-OH-¹³C₅: A Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Fmoc-L-Val-OH-¹³C₅

Cat. No.: B12408897

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-L-Val-OH-¹³C₅, a stable isotope-labeled amino acid crucial for advancements in peptide synthesis and quantitative proteomics. It details the necessary safety and handling procedures, summarizes its physicochemical properties, and outlines its primary applications.

Compound Identification and Properties

Fmoc-L-Val-OH-¹³C₅ is a derivative of the amino acid L-valine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the five carbon atoms of the valine residue are replaced with the heavy isotope carbon-13. This isotopic labeling makes it an invaluable tool in mass spectrometry-based applications.

Table 1: Physicochemical Properties of Fmoc-L-Val-OH-¹³C₅ and Related Compounds

Property	Fmoc-L-Val-OH- ¹³ C ₅	Fmoc-L-Val-OH- ¹³ C ₅ , ¹⁵ N	Fmoc-L-Val-OH (unlabeled)
Molecular Formula	C ₁₅ ¹³ C ₅ H ₂₁ NO ₄ [1]	C ₁₅ ¹³ C ₅ H ₂₁ ¹⁵ NO ₄ [2]	C ₂₀ H ₂₁ NO ₄ [3][4][5]
Molecular Weight	344.35 g/mol [1][6]	345.34 g/mol [2][7]	339.39 g/mol [4][5][8]
CAS Number	Not explicitly available for ¹³ C ₅ variant	1217442-94-8[2][9]	68858-20-8[3][4][5][6]
Appearance	Solid[7]	White to off-white solid[2]	White to off-white solid[3][4]
Melting Point	143-145 °C (lit.)[4][7]	143-145 °C (lit.)[7]	144 °C[10]
Purity	≥95%[11]	99% (CP)[7]	
Optical Activity	[α] _D ²⁰ -17°, c = 1 in DMF[7]	[α] _D ²⁰ -17°, c = 1 in DMF[7]	[α] _D ²⁰ 17±1°, c = 1% in DMF[4]
Solubility	Soluble in DMF[10]	Soluble in DMSO (up to 250 mg/mL with ultrasonic and warming)[2]	Solubility in methanol gives very faint turbidity[4]

Safety and Handling

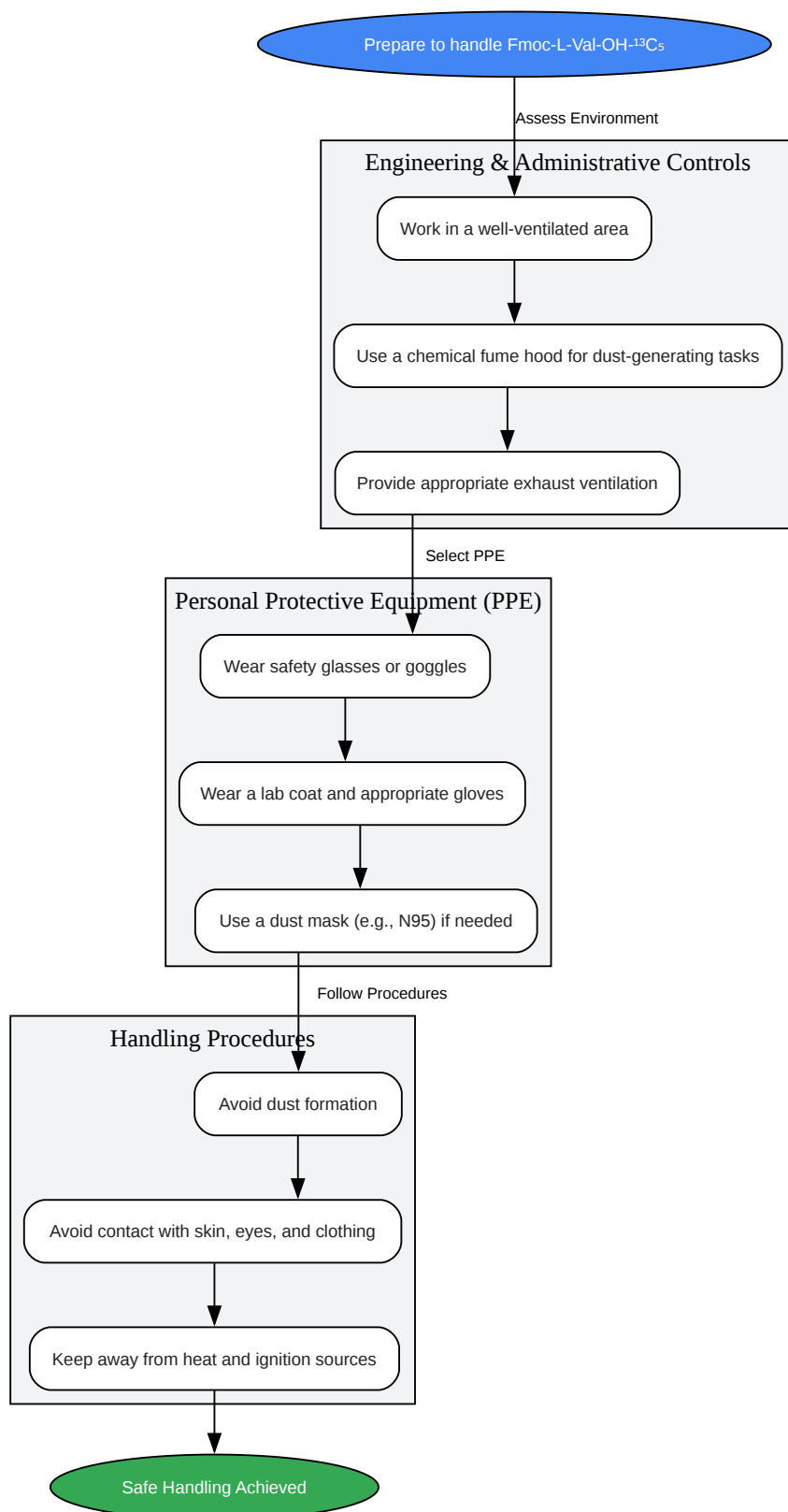
While many suppliers do not classify Fmoc-L-Val-OH as a hazardous substance under Regulation (EC) No. 1272/2008, some aggregated GHS information suggests potential hazards.[8][12] Therefore, it is crucial to handle this compound with the appropriate precautions in a laboratory setting.

Table 2: Hazard Identification and Precautionary Statements

Hazard	GHS Classification (Aggregated Data)	Precautionary Measures
Skin Irritation	H315: Causes skin irritation[4] [12]	P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Eye Irritation	H319: Causes serious eye irritation[4][12]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Respiratory Irritation	H335: May cause respiratory irritation[4][12]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

Personal Protective Equipment (PPE) and Engineering Controls

A logical workflow for ensuring safety when handling Fmoc-L-Val-OH-¹³C₅ involves a combination of engineering controls and personal protective equipment.



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A logical workflow for ensuring safe handling.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

- Solid Form: Store refrigerated at +2°C to +8°C.[6] Keep the container tightly closed in a dry, well-ventilated place and protect from light.[2][3][6]
- In Solvent: Once dissolved, for example in DMSO, it is recommended to aliquot and store at -20°C for up to one month or -80°C for up to six months.[2] Protect from light and avoid repeated freeze-thaw cycles.[2]

First Aid and Emergency Procedures

Table 3: First Aid Measures

Exposure Route	Procedure
Inhalation	Move the person into fresh air. If not breathing, give artificial respiration.[3][8]
Skin Contact	Wash off with soap and plenty of water.[3][8]
Eye Contact	Flush eyes with water as a precaution. Remove contact lenses if present and easy to do.[3][8]
Ingestion	Never give anything by mouth to an unconscious person. Rinse mouth with water.[3][8]
Fire	Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8] Hazardous decomposition products include oxides of carbon and nitrogen.[3]

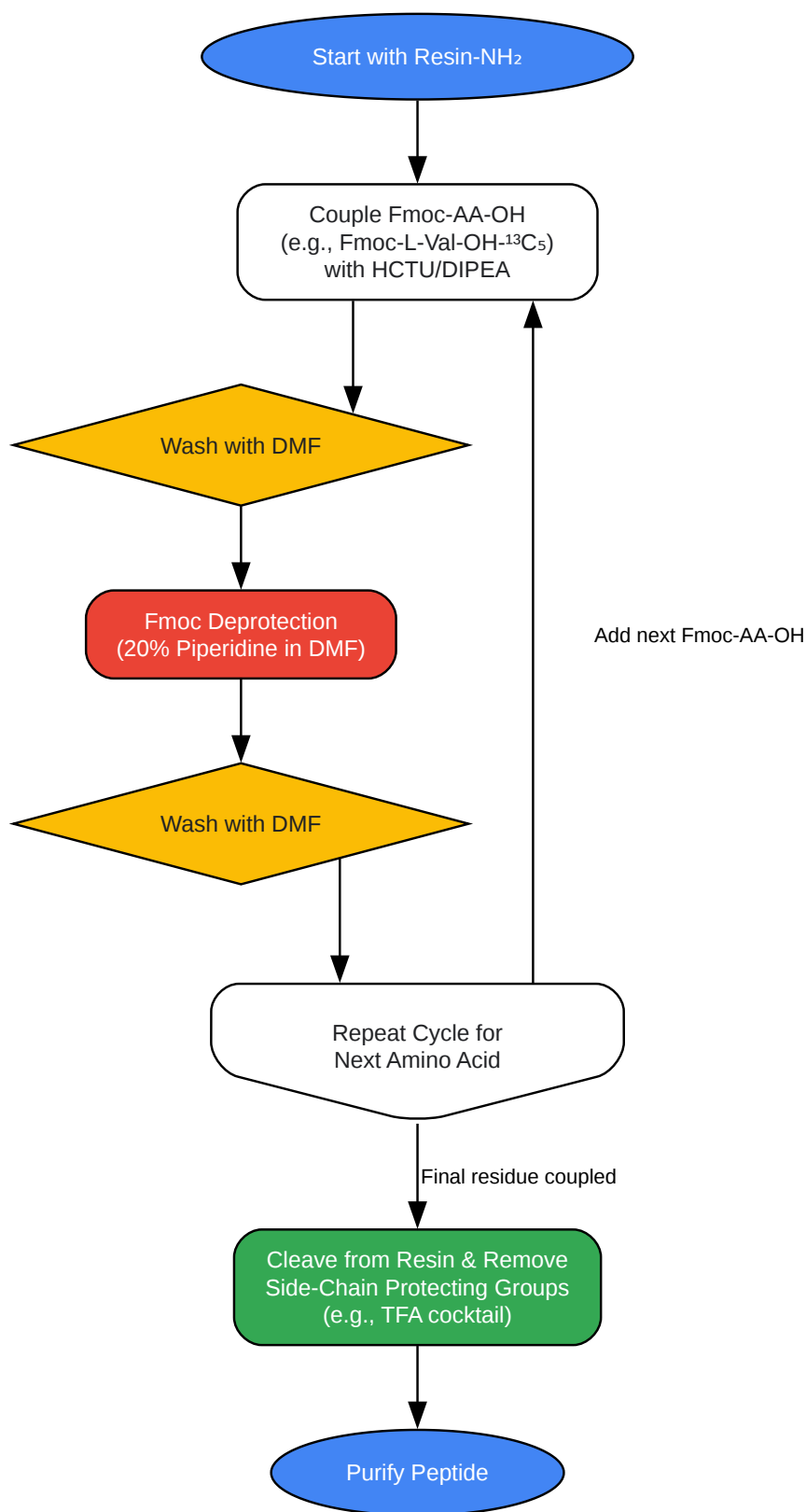
Experimental Protocols and Applications

The primary applications of Fmoc-L-Val-OH-¹³C₅ are in Solid-Phase Peptide Synthesis (SPPS) and as an internal standard for quantitative mass spectrometry.

Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cornerstone technique for building peptide chains on a solid resin support.^[7]
^[8] The use of Fmoc-L-Val-OH- $^{13}\text{C}_5$ allows for the site-specific incorporation of a labeled valine residue into a peptide sequence. This is essential for structural studies by NMR or for creating heavy-labeled peptide standards for mass spectrometry.

The synthesis follows a cyclical process of deprotection, coupling, and washing.



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General workflow for Fmoc Solid-Phase Peptide Synthesis.

Detailed Methodology: Single Coupling Cycle

- **Resin Preparation:** Start with a suitable resin (e.g., Rink Amide for C-terminal amides, Wang for C-terminal acids) that has a free amine group. Swell the resin in a suitable solvent like dimethylformamide (DMF) for at least one hour.[\[3\]](#)
- **Fmoc Deprotection** (if starting with a pre-loaded resin): Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF to remove residual piperidine.[\[3\]](#)
- **Amino Acid Activation:** In a separate vessel, dissolve 3-4 equivalents of Fmoc-L-Val-OH- $^{13}\text{C}_5$ and a coupling agent (e.g., HCTU) in DMF. Add an excess of a base like N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid group of the amino acid.[\[3\]](#)
- **Coupling:** Add the activated amino acid solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature to form the new peptide bond.[\[8\]](#)
- **Washing:** After the coupling reaction is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.[\[3\]](#)
- **Repeat:** The cycle of deprotection, coupling, and washing is repeated with the next desired amino acid until the full peptide sequence is assembled.
- **Final Cleavage:** Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Application in Quantitative Mass Spectrometry

Stable isotope-labeled compounds are ideal internal standards for quantitative mass spectrometry because they have the same chemical properties as their natural counterparts but are distinguishable by their mass.[\[9\]](#)[\[12\]](#) A peptide synthesized using Fmoc-L-Val-OH- $^{13}\text{C}_5$ can be used as a heavy internal standard to accurately quantify the corresponding unlabeled (light) endogenous peptide in a complex biological sample, such as plasma or cell lysate.[\[10\]](#)

Experimental Workflow: Peptide Quantification using a ^{13}C -Labeled Standard

- **Sample Preparation:** A known amount of the purified heavy peptide (containing the $^{13}\text{C}_5$ -Valine) is spiked into the biological sample at the earliest stage of preparation.
- **Protein Digestion:** The proteins in the sample (including the spiked heavy standard) are denatured, reduced, alkylated, and then digested into smaller peptides using a protease like trypsin.[11]
- **Peptide Cleanup:** The resulting peptide mixture is desalted and concentrated, typically using solid-phase extraction (e.g., C18 ZipTips®).
- **LC-MS/MS Analysis:** The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer is programmed to detect both the light (endogenous) and heavy (internal standard) versions of the target peptide.
- **Quantification:** The amount of the endogenous peptide is determined by comparing the peak area of its mass signal to the peak area of the known amount of the heavy internal standard. [13] This ratio-based measurement corrects for sample loss and variations in instrument response, leading to highly accurate quantification.

Conclusion

Fmoc-L-Val-OH- $^{13}\text{C}_5$ is a specialized chemical reagent that requires careful handling in a controlled laboratory environment. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential. Its application in solid-phase peptide synthesis and as an internal standard in mass spectrometry provides researchers with powerful tools for peptide chemistry and quantitative proteomics, enabling precise and reliable scientific discovery.

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- To cite this document: BenchChem. [Fmoc-L-Val-OH- $^{13}\text{C}_5$: A Technical Guide to Safe Handling and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12408897#safety-and-handling-of-fmoc-l-val-oh-13c5]

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